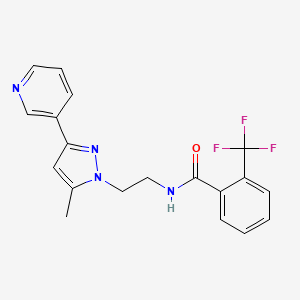

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-13-11-17(14-5-4-8-23-12-14)25-26(13)10-9-24-18(27)15-6-2-3-7-16(15)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIEAOMTVCZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves several chemical reactions, including the formation of the pyrazole ring followed by functionalization with a trifluoromethyl group. The general synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and diketones.

- Attachment of the Pyridine Moiety : This is achieved through nucleophilic substitution reactions.

- Introduction of the Trifluoromethyl Group : Often through electrophilic fluorination methods.

The final product is characterized by its molecular formula , with a molecular weight of approximately 315.31 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal substrate interaction and enzymatic activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that are crucial for cellular responses.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis and cell cycle arrest |

| SF-268 | 12.50 | Inhibition of proliferation |

| NCI-H460 | 42.30 | Modulation of signaling pathways |

These results indicate that N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide exhibits promising activity against breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an anti-inflammatory agent .

Case Studies

-

Study on Anticancer Activity :

A study conducted by Bouabdallah et al. assessed various pyrazole derivatives, including this compound, against Hep-2 cancer cells. The results demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth . -

Mechanistic Insights :

Research published in MDPI highlighted that compounds with similar structures exhibited DNA binding interactions and kinase inhibition, contributing to their anticancer activity. This suggests that N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide may share these mechanisms .

Preparation Methods

Synthesis of 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole

The pyrazole core is synthesized via cyclocondensation or cross-coupling. A proven method involves Suzuki-Miyaura coupling to introduce the pyridinyl group:

- Substrate : 5-Methyl-1H-pyrazole-3-boronic acid (prepared via directed ortho-metallation of 1-methyl-3-trifluoromethylpyrazole using LDA, followed by borylation with trimethylborate).

- Coupling Partner : 3-Bromopyridine.

- Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, dioxane/water solvent, 80°C, 12 hours.

Alkylation to Install Ethylamine Side Chain

The pyrazole nitrogen at position 1 is alkylated using 2-bromoethylamine hydrobromide:

Amide Bond Formation with 2-(Trifluoromethyl)benzoic Acid

The benzamide moiety is introduced via carbodiimide-mediated coupling:

- Activation : 2-(Trifluoromethyl)benzoic acid is treated with oxalyl chloride in DCM/DMF (0°C, 30 minutes) to form the acid chloride.

- Coupling : Reaction with the ethylamine intermediate in DCM, using DIEA as a base, at room temperature for 2 hours.

Optimization of Reaction Conditions

Pyrazole Functionalization

Alkylation Efficiency

Amide Coupling Reagents

- HATU vs. EDCl : HATU achieves 88% yield in 2 hours, while EDCl requires 6 hours for 80% yield.

- Solvent Choice : DCM minimizes racemization compared to DMF.

Characterization and Analytical Data

Intermediate Validation

Final Product Analysis

- N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide :

Industrial-Scale Production Considerations

Q & A

Q. What are the standard synthetic protocols for synthesizing N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and how are critical intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example:

- Step 1 : Condensation of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl-linked intermediate .

- Step 2 : Coupling with 2-(trifluoromethyl)benzoyl chloride via nucleophilic acyl substitution. Solvent choice (e.g., DMF or THF) and temperature control (room temperature to 80°C) are critical for yield optimization .

- Characterization : Key intermediates are validated using ¹H NMR (to confirm pyrazole proton shifts at δ 6.5–8.2 ppm), IR (amide C=O stretch at ~1650 cm⁻¹), and LC-MS for molecular ion verification .

Q. What structural features of this compound influence its biological activity, and how are these features validated experimentally?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridin-3-yl-pyrazole moiety enables π-π stacking with biological targets. Structural validation includes:

- X-ray crystallography (if available) to confirm bond angles and heterocyclic planarity.

- Docking studies to predict interactions with target proteins (e.g., kinases or GPCRs), followed by comparative assays using analogues lacking the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up synthesis?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Palladium on carbon for coupling reactions improves efficiency in forming the pyridine-pyrazole linkage .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF reduces side reactions .

- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates.

- Table 1 :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Pd/C (5% wt) | +15–20% |

| Solvent | DMF | +10% purity |

| Reaction Time | 12–18 hrs | Avoids byproducts |

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables. To address this:

- Comparative assays : Test the compound in parallel under standardized conditions (e.g., ATP concentration in kinase assays) .

- Metabolic stability studies : Use liver microsomes to assess if cytochrome P450 interactions vary between assays .

- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with methyl) to isolate contributions of specific groups to activity .

Q. What computational approaches are recommended to predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- PASS program : Predicts biodegradation pathways and ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter to estimate persistence .

- QSAR models : Correlate trifluoromethyl group electronegativity with bioaccumulation potential.

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s fluorinated group in cellular assays?

- Methodological Answer :

- Dose range : Start at 0.1–100 µM to capture non-linear effects due to fluorine’s electronegativity.

- Controls : Include a non-fluorinated analogue to distinguish trifluoromethyl-specific effects .

- Endpoint selection : Measure ROS generation (fluorinated compounds may alter oxidative stress pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.